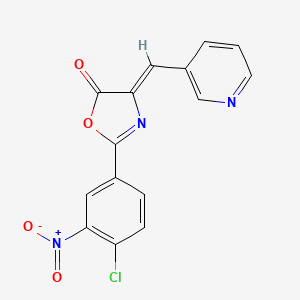

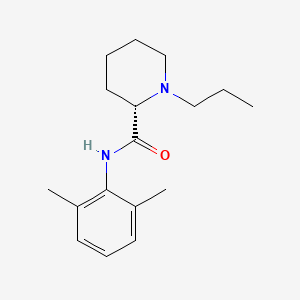

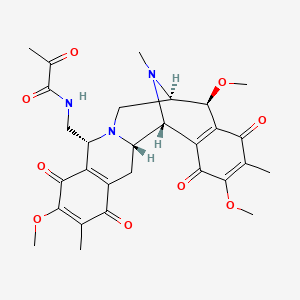

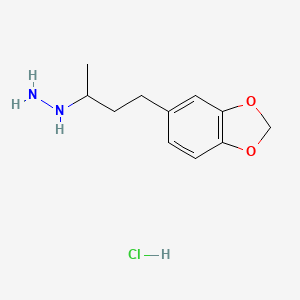

![molecular formula C17H18N2O3S B1680795 But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate CAS No. 160296-13-9](/img/structure/B1680795.png)

But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate

Overview

Description

SB 205384 is a GABAA receptor modulator. It potentiates α6, α3 and α5-subunit-containing receptors (EC50 values are 280, 695 and 730 nM respectively). SB 205384 displays little effect on receptors containing α1 or α2 subunits.

Scientific Research Applications

Catalytic Annulation Reactions

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in catalytic [4 + 2] annulation reactions with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields. The annulation mechanism expansion uses ethyl 2-(substituted-methyl)-2,3-butadienoates for synthesizing ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with significant diastereoselectivities, highlighting the versatility of related catalytic processes in synthesizing complex heterocyclic structures (Zhu, Lan, & Kwon, 2003).

Antimicrobial and Anti-inflammatory Potential

Research into structurally related molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, has been driven by their potential anti-inflammatory properties. These studies aim at developing novel molecules that could act as potential anti-inflammatory agents, suggesting a broader pharmacological interest in compounds with similar structural frameworks (Moloney, 2001).

Drug Metabolism Insights

In the context of drug development, understanding the metabolism of complex molecules is crucial. Studies on compounds like CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, provide insights into how structurally complex molecules are metabolized by human cytochrome P450 isoforms. Such research is foundational in developing new therapeutic agents, as it highlights the metabolic pathways and potential interactions within the human body (Prakash, Wang, O’Connell, & Johnson, 2008).

Heterocyclic Carboxamides as Antipsychotic Agents

The synthesis and evaluation of heterocyclic analogues for potential antipsychotic effects emphasize the importance of chemical diversity in drug discovery. By exploring various heterocyclic carboxamides, researchers aim to find compounds with potent in vivo activities and minimal side effects, contributing to the development of safer antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Mechanism of Action

Target of Action

The primary target of this compound, also known as SB-205384 , is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. SB-205384 binds preferentially to α3, α5, and α6 subunit containing subtypes .

Mode of Action

SB-205384 acts as a positive allosteric modulator of the GABA A receptor . It has a novel mechanism of action, prolonging the duration of GABA-mediated chloride flux but without increasing the intensity of the response . This unique mode of action may give it an unusual pharmacological profile, with tests showing that it alters the firing of some populations of neurons while leaving others unaffected .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway , which is responsible for inhibitory neurotransmission in the brain. By modulating this pathway, SB-205384 can influence neuronal excitability and synaptic transmission .

Result of Action

The modulation of the GABA A receptor by SB-205384 can lead to various molecular and cellular effects. For instance, it can alter neuronal firing patterns, potentially leading to changes in neural network activity and behavior . Animal studies have shown that SB-205384 can produce both anxiolytic and anti-aggressive effects, but with little sedation or other behavioral changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and its interactions with its target.

properties

IUPAC Name |

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTZAGLGBRRCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936259 | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |

CAS RN |

160296-13-9, 207727-26-2 | |

| Record name | 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-205384 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.